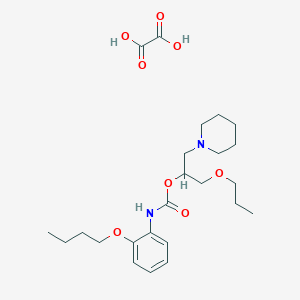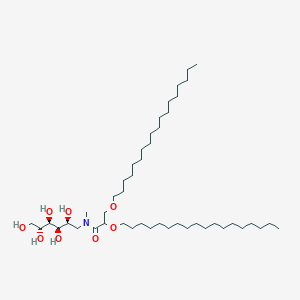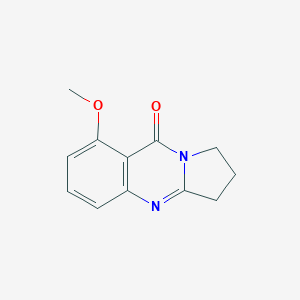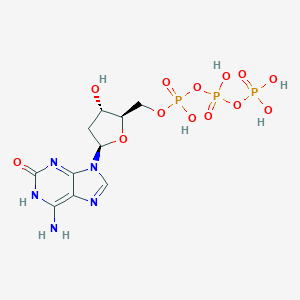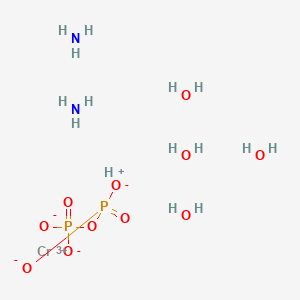
N-pyridin-2-yl-benzene-1,4-diamine
Übersicht
Beschreibung
N-pyridin-2-yl-benzene-1,4-diamine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a versatile ligand that can form complexes with different metal ions and has been used in the synthesis of various coordination compounds . The compound has been synthesized and characterized by different spectroscopic methods, and its structure has been confirmed by single-crystal X-ray diffraction in some cases .
Synthesis Analysis
The synthesis of N-pyridin-2-yl-benzene-1,4-diamine derivatives often involves condensation reactions. For instance, the reaction of pyridine-4-carboxaldehyde with sulfadiazine leads to the formation of a compound with a similar structure . Another method includes the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which results in a tetradentate ligand . These methods typically employ spectroscopic techniques such as NMR, MS, and IR for characterization .
Molecular Structure Analysis
The molecular structure of N-pyridin-2-yl-benzene-1,4-diamine and its derivatives has been extensively studied using single-crystal X-ray diffraction. These studies reveal that the compound can act as a bidentate linker between metal centers through nitrogen atoms of pyridino- and amino-groups . The crystal packing is often stabilized by hydrogen bonds and aromatic π-π stacking interactions .
Chemical Reactions Analysis
N-pyridin-2-yl-benzene-1,4-diamine is known to react with metal ions to form complexes. For example, in the presence of zinc(II), cadmium(II), and mercury(II) chlorides, the organic molecule decomposes to form complexes of the general formula M(L')Cl2 . The compound also undergoes nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-pyridin-2-yl-benzene-1,4-diamine derivatives have been explored through various studies. These compounds exhibit interesting photophysical properties, which have been briefly explored . The antimicrobial activity of these compounds has also been studied, showing various levels of activity against bacteria such as Staphylococcus aureus and E. coli . Additionally, luminescence studies have been documented for some of the coordination compounds involving this ligand .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Crystal Structure
- N-pyridin-2-yl-benzene-1,4-diamine derivatives have been studied for their crystal structures and spectroscopic properties. The studies revealed details about their electronic structure, vibrational data, and electronic spectra. For instance, a derivative, N,N-diethyl-N′-[(Z)-phenyl(pyridin-4-yl)methylidene]benzene-1,4-diamine, showed notable features in its crystal structure and displayed significant shifts in its absorption spectrum depending on the solvent type (Kolev et al., 2009).
Metal Ion Complexes
- Complexes involving N-pyridin-2-yl-benzene-1,4-diamine and various metal ions like zinc, cadmium, and mercury have been explored. These complexes showed interesting structural features and were stabilized by hydrogen bonds and aromatic π–π stacking interactions (Marjani et al., 2009).
Catalytic Applications
- Certain derivatives of N-pyridin-2-yl-benzene-1,4-diamine have been utilized in catalysis, particularly in ethylene oligomerization. They demonstrated good catalytic activity and the reaction parameters such as temperature, pressure, and co-catalyst type significantly influenced their performance (Chen et al., 2019).
Nucleophilic Aromatic Substitution Reactions
- Synthesis involving nucleophilic aromatic substitution reactions of N-pyridin-2-yl-benzene-1,4-diamine derivatives has been reported. These syntheses typically lead to compounds with potential biological activities and moderate affinity towards certain enzymes (El-Gokha et al., 2019).
Vibrational and Conformational Analysis
- The vibrational and conformational properties of derivatives of N-pyridin-2-yl-benzene-1,4-diamine have been examined. These studies contribute to understanding the stable structure and spectroscopic properties of these compounds (Subashchandrabose et al., 2013).
Polymerization Studies
- N-pyridin-2-yl-benzene-1,4-diamine derivatives have been synthesized and tested as catalysts in polymerizations, demonstrating their potential in facilitating controlled polymerization processes (Arslan et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-benzene-1,4-diamine | |
CAS RN |
863221-45-8, 192217-97-3 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

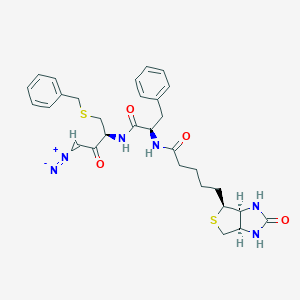


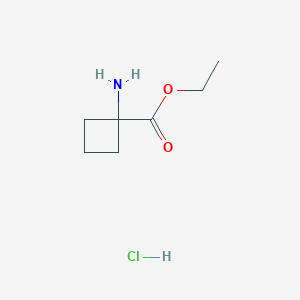
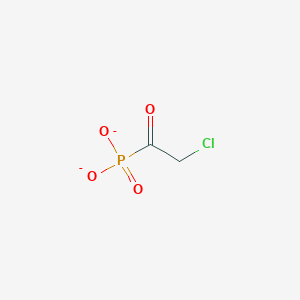

![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
